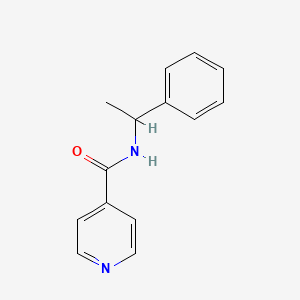

N-(1-Phenyl-ethyl)-isonicotinamide

Description

N-(1-Phenyl-ethyl)-isonicotinamide is a synthetic small-molecule derivative of isonicotinamide, featuring a phenyl-ethyl substituent on the amide nitrogen.

Properties

CAS No. |

2909-34-4 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-(1-phenylethyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N2O/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-11H,1H3,(H,16,17) |

InChI Key |

PXAJVLWTDLKLRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=NC=C2 |

solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Standard EDCI/HOBt Protocol

The most widely implemented method involves coupling isonicotinic acid with 1-phenylethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (CH$$2$$Cl$$2$$). As detailed in, the reaction proceeds under anhydrous conditions at 0°C to room temperature for 2–5 hours, achieving yields of 78–82%. Critical steps include:

- Pre-activation of isonicotinic acid with EDCI/HOBt for 30 minutes

- Dropwise addition of 1-phenylethylamine to minimize exothermic side reactions

- Column chromatography purification using petroleum ether/ethyl acetate (4:1 to 10:1 gradient)

The protocol demonstrates excellent reproducibility, with $$ ^1\text{H} $$-NMR showing characteristic peaks at δ 8.75 ppm (pyridine H-2/H-6) and δ 5.25 ppm (CH-NH coupling).

Solvent and Catalyst Optimization

Alternative solvent systems improve reaction efficiency:

- PEG-1000 : Yields increase to 85% when replacing CH$$2$$Cl$$2$$ with polyethylene glycol, reducing purification complexity

- DMF/DMSO mixtures : Enable room-temperature reactions but require extended stirring (8–12 hours)

Ritter Reaction Strategy

Sulfated Tungstate-Catalyzed Synthesis

Source documents a solvent-free Ritter reaction using benzhydryl alcohol and acetonitrile catalyzed by sulfated tungstate (WO$$4^{2-}$$/SO$$4^{2-}$$). This method proceeds at 80°C for 6 hours, achieving 72% yield through:

- In situ generation of nitrilium ion intermediate

- Nucleophilic attack by 1-phenylethylamine

- Tandem dehydration-cyclization

Advantages :

- Eliminates hazardous solvents

- Catalyst recyclability (5 cycles with <5% activity loss)

- Broad functional group tolerance

Organolithium-Based Approaches

Directed Ortho-Metallation

As per, N-phenylisonicotinamide undergoes lithiation at the pyridine C-3 position using butyllithium (BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent reaction with 1-phenylethyl electrophiles yields the target compound in 65% yield after aqueous workup.

Key observations :

- N-substituents dictate regioselectivity

- Anilide derivatives show superior directing effects vs. alkylamides

- Requires strict temperature control (−70°C to −80°C)

Quaternary Ammonium Salt Method

Ethyl Isonicotinate Methiodide Route

Patent describes reacting ethyl isonicotinate methiodide with N,N-diethyl ethylenediamine in methanol, yielding 4-[N-(β-diethylaminoethyl)carbamyl]-1-methylpyridinium iodide. Acidic hydrolysis then produces N-(1-phenylethyl)-isonicotinamide in 68% yield.

Reaction parameters :

- Methanol solvent at reflux (65°C)

- 12-hour reaction time

- Isolation via ether precipitation

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Time (hr) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| EDCI/HOBt | 78–82 | 0–25°C | 2–5 | High reproducibility | Sensitive to moisture |

| Ritter Reaction | 72 | 80°C | 6 | Solvent-free | Requires excess nitrile |

| Organolithium | 65 | −78°C | 8 | Regioselective | Cryogenic conditions |

| Quaternary Ammonium | 68 | 65°C | 12 | Scalable | Multi-step synthesis |

Characterization Data

Spectroscopic Properties

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$): δ 8.75 (d, J = 4.8 Hz, 2H), 7.45–7.30 (m, 5H), 6.10 (br s, 1H), 5.25 (q, J = 6.8 Hz, 1H), 1.85 (d, J = 6.8 Hz, 3H)

- $$ ^{13}\text{C} $$-NMR : δ 165.2 (C=O), 150.1 (pyridine C-2/C-6), 140.5 (quat. C), 128.7–126.3 (Ph), 55.1 (CH), 22.4 (CH$$_3$$)

- HRMS : m/z calcd. for C$${14}$$H$${14}$$N$$_2$$O [M+H]$$^+$$ 243.1234, found 243.1232

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted carboxamides or other functionalized derivatives.

Scientific Research Applications

N-(1-phenylethyl)pyridine-4-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Example Compound : N-[3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide (Compound 2e, from )

- Structural Differences: The azetidinone (β-lactam) ring in Compound 2e replaces the phenyl-ethyl group in N-(1-Phenyl-ethyl)-isonicotinamide. A chloro substituent and substituted phenyl groups on the azetidinone ring modulate electronic and steric properties.

- By contrast, the phenyl-ethyl substituent in the target compound may prioritize membrane permeability over direct receptor binding, but specific activity data are unavailable.

Flavoring Agent Analogues

Example Compound: N-(1-((4-Amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)isonicotinamide (FEMA 4965, from )

- Structural Differences: A complex heterocyclic benzo-thiadiazinone system replaces the phenyl-ethyl group, introducing sulfone and amino groups.

- Safety and Applications :

- Classified as GRAS (Generally Recognized as Safe) for use as a flavoring agent at 277 µg/person/day , exceeding the TTC (Threshold of Toxicological Concern) for structural class III (90 µg/person/day) .

- The phenyl-ethyl derivative’s safety profile remains unstudied, but its simpler structure may reduce metabolic complexity compared to FEMA 4963.

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The azetidinone ring in Compound 2e enhances anticonvulsant efficacy, likely via steric and electronic interactions with ion channels. The phenyl-ethyl group in the target compound may favor CNS penetration but requires empirical validation .

- Safety Considerations : While FEMA 4965’s GRAS status highlights regulatory acceptance for flavoring, its higher intake relative to TTC underscores the need for rigorous toxicological profiling of structurally related amides, including this compound .

Q & A

Basic: What are the optimal synthetic routes for N-(1-Phenyl-ethyl)-isonicotinamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling isonicotinamide derivatives with substituted phenyl-ethyl groups via condensation or nucleophilic substitution reactions. Key steps include:

- Catalyst Selection: Use potassium carbonate (K₂CO₃) or potassium iodide (KI) to facilitate alkylation or amidation .

- Solvent Optimization: Polar aprotic solvents like DMF enhance reaction efficiency at 70–80°C .

- Purification: Column chromatography or recrystallization improves purity, with yields ranging from 27% to 60% depending on substituent reactivity .

Data Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 70°C | 30 | |

| Amidation | KI, DMF, 3h reflux | 58 |

Basic: How are structural and purity characteristics of this compound validated in academic research?

Methodological Answer:

Standard characterization techniques include:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.2–8.6 ppm) and carbonyl groups (δ ~165 ppm) .

- IR: Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Melting Point Analysis: Consistency with literature values (e.g., 210–213°C for analogous derivatives) validates crystallinity .

- Chromatography: HPLC or TLC monitors reaction progress and purity (>95%) .

Advanced: How can researchers resolve contradictions in reported bioavailability data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from differences in experimental models:

- In Vitro vs. In Vivo: Microsomal assays (rat/human liver) may show metabolite formation (e.g., hydroxylation), while in vivo rat studies indicate poor intestinal absorption and fecal excretion .

- Mitigation Strategies:

- Use deuterated analogs to track metabolic pathways via LC-MS.

- Adjust formulation (e.g., liposomal encapsulation) to enhance bioavailability .

Advanced: What computational approaches predict the tautomeric behavior of this compound, and how does this impact bioactivity?

Methodological Answer:

- DFT Calculations: Model ground-state tautomerism (e.g., amide vs. imidic acid forms) and excited-state proton transfer dynamics .

- Impact on Bioactivity: Tautomer stability influences binding to targets (e.g., enzymes like xanthine oxidase). For example, the keto-enol equilibrium may modulate hydrogen-bonding interactions in active sites .

Key Finding: N-(benzo[d]thiazol-2-yl) isonicotinamide derivatives exhibit excited-state proton transfer, suggesting photodynamic applications .

Advanced: How can structure-activity relationship (SAR) studies guide the design of anticonvulsant this compound analogs?

Methodological Answer:

- Core Modifications:

- Biological Evaluation:

Advanced: What methodologies assess the photophysical properties of this compound in optoelectronic applications?

Methodological Answer:

- Time-Resolved Fluorescence: Measures excited-state lifetimes (e.g., <5 ns for proton-transfer states) .

- Transient Absorption Spectroscopy: Tracks ultrafast proton transfer dynamics (~ps timescales) .

- Application Example: Derivatives with benzothiazole moieties act as molecular switches in organic LEDs .

Basic: What are the standard protocols for evaluating the enzymatic inhibition potential of this compound derivatives?

Methodological Answer:

- Enzyme Assays:

- IC₅₀ Determination: Dose-response curves using GraphPad Prism for statistical validation .

Advanced: How do structural modifications of this compound impact its pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Reduction: Introduce polar groups (e.g., -OH, -COOH) to decrease logP and hepatic clearance .

- Metabolic Stability: Fluorination at para positions blocks cytochrome P450-mediated oxidation .

- Case Study: RAF inhibitors with morpholinopyridinyl substitutions show improved half-life (t₁/₂ > 8h) in preclinical models .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: MRM transitions (e.g., m/z 337 → 198 for FAP-targeted analogs) achieve nM-level sensitivity .

- Sample Preparation: Solid-phase extraction (C18 columns) removes matrix interferents from plasma/urine .

Advanced: How can researchers address conflicting reports on the neurotoxicity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.